Sorbitan, trioctadecanoate

Catalog No.
S649398
CAS No.
26658-19-5
M.F
C60H114O8
M. Wt
963.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbitan, trioctadecanoate

CAS Number

26658-19-5

Product Name

Sorbitan, trioctadecanoate

IUPAC Name

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate

Molecular Formula

C60H114O8

Molecular Weight

963.5 g/mol

InChI

InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1

InChI Key

IJCWFDPJFXGQBN-RYNSOKOISA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

sorbitan tristearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Emulsification and Stabilization:

Sorbitan, trioctadecanoate, also known as sorbitan tristearate, is a nonionic surfactant commonly used in scientific research for its ability to emulsify and stabilize various immiscible liquids. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) properties, allows it to act at the interface between two phases, reducing interfacial tension and promoting the formation and stabilization of emulsions. This property is valuable in various research applications, including:

  • Drug delivery: Sorbitan trioctadecanoate can be used to formulate oil-in-water or water-in-oil emulsions for drug delivery purposes. By stabilizing the emulsion, it ensures the consistent distribution of the drug within the carrier and prevents aggregation or precipitation [].
  • Biochemistry and cell biology: In studies involving isolated cells or organelles, sorbitan trioctadecanoate can be used to create stable emulsions for membrane preparations, liposome formation, and other applications requiring the dispersion of hydrophobic components in aqueous solutions [].
  • Cosmetics and personal care products: Research on the development and formulation of cosmetic creams, lotions, and ointments often utilizes sorbitan trioctadecanoate as an emulsifying and stabilizing agent [].

Anti-blooming Agent:

Sorbitan trioctadecanoate exhibits anti-blooming properties in chocolate and other confectionery products. Blooming refers to the appearance of white spots or streaks on the surface of chocolate, caused by the migration of fat crystals to the surface over time. By inhibiting the crystallization process and modifying the surface properties of fat crystals, sorbitan trioctadecanoate helps maintain the smooth texture and appearance of chocolate products, extending their shelf life [].

Other Potential Applications:

While not extensively researched, sorbitan trioctadecanoate's unique properties suggest potential applications in other scientific fields, including:

  • Nanoparticle synthesis: As a stabilizer for nanoparticles, preventing their aggregation and improving their dispersion in various media [].
  • Material science: As a modifying agent for polymers and coatings, influencing their surface properties and interactions with other materials [].

Sorbitan, trioctadecanoate, commonly known as Span 85, is a nonionic surfactant derived from the esterification of sorbitol with stearic acid. It is characterized by its waxy consistency and is typically light cream to tan in color. With the chemical formula C24H50O8C_{24}H_{50}O_{8} and a molecular weight of approximately 442.67 g/mol, this compound plays a significant role in various industrial applications due to its emulsifying, stabilizing, and dispersing properties .

Sorbitan tristearate's mechanism of action depends on its application. As an emulsifier, it reduces the interfacial tension between oil and water phases, allowing them to form stable mixtures []. In cosmetics and pharmaceuticals, it helps disperse solid ingredients and stabilize emulsions. The specific mechanisms involved in these applications require further investigation.

Sorbitan tristearate is generally considered safe for most applications []. However, some safety considerations include:

  • Low oral toxicity: Studies indicate a low oral LD50 (lethal dose 50%) in rabbits, exceeding 15,900 mg/kg.
  • Potential for skin irritation: In rare cases, it might cause skin irritation, particularly for individuals with sensitive skin [].

  • Esterification: The formation of sorbitan, trioctadecanoate occurs through the reaction of sorbitol with stearic acid in the presence of an acid or base catalyst. This reaction requires careful control of temperature and time to yield the desired product.
  • Hydrolysis: In aqueous environments, sorbitan, trioctadecanoate can hydrolyze back into its constituent components: sorbitol and stearic acid.
  • Oxidation and Reduction: Under specific conditions, it can also participate in oxidation reactions (using agents like potassium permanganate) and reduction reactions (using agents such as lithium aluminum hydride) to form various derivatives .

Sorbitan, trioctadecanoate exhibits significant biological activity primarily through its surfactant properties. It reduces surface tension between immiscible liquids, facilitating their mixing. This property is crucial in applications such as drug delivery systems, where it enhances the solubility of hydrophobic compounds and aids in the encapsulation of active pharmaceutical ingredients. Additionally, it interacts with various biomolecules, promoting bio

Synthetic Routes

The synthesis of sorbitan, trioctadecanoate involves:

  • Esterification Process:
    • Reactants: Sorbitol and stearic acid.
    • Conditions: Heating under controlled temperatures (typically around 200°C) with an acid or base catalyst.
    • Duration: The reaction time varies but generally lasts between 2.5 to 5 hours.
    • Purification: The product is purified through distillation or crystallization to obtain high-purity sorbitan, trioctadecanoate .

Industrial Production

In industrial settings, large-scale esterification processes are employed. The reactants are mixed in specific ratios and subjected to similar conditions as above but optimized for mass production.

Sorbitan, trioctadecanoate is widely used across various industries:

  • Food Industry: Acts as an emulsifier and stabilizer in food products, improving texture and consistency.
  • Pharmaceuticals: Enhances drug formulation stability and solubility.
  • Cosmetics: Used in creams and lotions for its emulsifying properties.
  • Agriculture: Serves as a dispersing agent in pesticide formulations .

Research indicates that sorbitan, trioctadecanoate interacts effectively with enzymes and proteins, facilitating micelle formation which is crucial for enhancing the solubility of hydrophobic substances. Its role in drug delivery systems has been extensively studied, showing improved absorption rates for various pharmaceuticals when combined with this surfactant. The compound's ability to stabilize emulsions also contributes significantly to its effectiveness in biochemical assays .

Sorbitan, trioctadecanoate shares similarities with other sorbitan esters but has unique properties that distinguish it from them:

Compound NameChemical FormulaUnique Properties
Sorbitan monostearateC_{18}H_{36}O_6Lower molecular weight; used primarily as an emulsifier in food products (E471).
Sorbitan tristearateC_{57}H_{110}O_6Higher fatty acid content; often used in cosmetics for thickening.
Sorbitan monooleateC_{18}H_{34}O_5Contains oleic acid; more fluid than sorbitan trioctadecanoate; used in pharmaceuticals.

Sorbitan, trioctadecanoate is particularly valued for its effectiveness as a stabilizer and emulsifier across diverse applications due to its higher fatty acid content compared to other similar compounds .

IUPAC Name and Structural Formula

Sorbitan trioctadecanoate possesses the IUPAC designation of [(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate. This complex nomenclature reflects the compound's intricate molecular architecture, which consists of a sorbitan backbone esterified with three octadecanoic acid (stearic acid) molecules. The molecular formula C₆₀H₁₁₄O₈ indicates a substantial molecular weight of 963.54 g/mol, characteristic of long-chain fatty acid esters. The structural complexity arises from the cyclic ether structure of sorbitan combined with the lengthy hydrocarbon chains of the stearic acid moieties, creating a molecule with distinct hydrophilic and lipophilic regions essential for its surfactant properties.

The stereochemical configuration denoted in the IUPAC name indicates specific spatial arrangements of substituents around chiral centers within the molecule. This stereochemical precision is crucial for understanding the compound's biological activity and physicochemical behavior. The presence of multiple chiral centers contributes to the compound's specific three-dimensional structure, which directly influences its interaction with biological membranes and its effectiveness as an emulsifying agent. The oxolan ring system, derived from the sorbitan backbone, provides structural rigidity while maintaining sufficient flexibility for optimal surface activity.

CAS Registry and Regulatory Codes

The Chemical Abstracts Service (CAS) Registry Number for sorbitan trioctadecanoate is 26658-19-5, providing a unique identifier for this compound in chemical databases and regulatory documentation. This CAS number serves as the primary reference for the compound across international chemical inventories and regulatory frameworks. The European Community (EC) Number 247-891-4 provides additional regulatory identification within European chemical legislation. The compound is also assigned the UNII (Unique Ingredient Identifier) code 6LUM696811 by the United States Food and Drug Administration.

Registry SystemIdentifierAuthority
CAS Registry Number26658-19-5Chemical Abstracts Service
EC Number247-891-4European Chemicals Agency
UNII Code6LUM696811US FDA
DSSTox IDDTXSID8047054EPA CompTox
PubChem CID15181202National Library of Medicine

These regulatory codes facilitate international trade, ensure proper chemical identification in safety documentation, and enable accurate tracking throughout the supply chain. The DSSTox Substance ID DTXSID8047054 provides additional identification within the U.S. Environmental Protection Agency's chemical database system. These multiple identification systems reflect the compound's significance across various regulatory jurisdictions and its widespread commercial use.

Physical and Chemical Properties

Sorbitan trioctadecanoate exhibits distinctive physical and chemical properties that define its functionality as a surfactant and emulsifying agent. At room temperature, the compound appears as a light cream to tan-colored waxy solid with a characteristic slight odor. The melting point of 53°C indicates moderate thermal stability, while the flash point of 150°C demonstrates its safety profile for handling and processing applications. The density of 0.98 g/cm³ at 25°C positions the compound slightly below the density of water, contributing to its behavior in emulsion systems.

PropertyValueUnitsReference
Molecular Weight963.54g/mol
Melting Point53°C
Flash Point150°C
Density0.98g/cm³ (25°C)
HLB Value2.1-
Boiling Point>100°C (1013 hPa)

The Hydrophilic-Lipophilic Balance (HLB) value of 2.1 characterizes sorbitan trioctadecanoate as a strongly lipophilic surfactant, making it particularly effective for water-in-oil (W/O) emulsification. This low HLB value results from the predominance of lipophilic stearic acid chains over the relatively small hydrophilic sorbitan head group. The compound demonstrates poor solubility in water and common polar solvents such as methanol and ethanol, while showing good dispersibility in mineral oils and vegetable oils. This solubility profile directly correlates with its emulsification properties and determines its optimal applications in formulation chemistry.

Synthesis and Production Methods

The synthesis of sorbitan trioctadecanoate involves the direct esterification of sorbitan with stearic acid under carefully controlled conditions. The process begins with sorbitol, which undergoes dehydration to form sorbitan, an intermediate compound consisting of a mixture of cyclic ethers. The esterification reaction requires precise temperature control and the presence of appropriate catalysts to ensure complete conversion and minimize side reactions. Industrial production methods employ large-scale esterification processes where sorbitol and stearic acid are mixed in specific stoichiometric ratios.

The manufacturing process typically involves heating the reactants in the presence of an acid or base catalyst, with reaction temperatures maintained to promote ester bond formation while preventing thermal degradation of the products. The reaction mechanism involves nucleophilic attack by hydroxyl groups on the sorbitan molecule at the carbonyl carbon of stearic acid, resulting in the formation of ester linkages and the elimination of water molecules. Quality control during production focuses on achieving the desired degree of esterification, as the final product represents a mixture of partial esters rather than a single pure compound.

The purification of crude sorbitan trioctadecanoate involves distillation or crystallization processes to remove unreacted starting materials and by-products. Industrial producers must carefully control reaction conditions to minimize the formation of undesired isomers and ensure consistent product quality. The final product specifications typically require a minimum of 95% active content, with the remainder consisting of related esters and minor impurities. Storage conditions for the manufactured product require temperatures below 30°C in tightly closed containers to maintain stability and prevent oxidation.

Applications and Uses

Sorbitan trioctadecanoate demonstrates versatility across multiple industrial sectors, with primary applications in food processing, pharmaceutical formulations, and cosmetic manufacturing. In the food industry, the compound serves as an emulsifier and stabilizer, particularly effective in preventing fat bloom in chocolate products and reducing turbidity in cooking oils containing high levels of saturated fatty acids. The European food additive designation E492 permits its use in various food applications, where it enhances texture, stability, and shelf life of processed foods. Its function in chocolate manufacturing involves modifying fat crystal structure, contributing to improved texture and preventing the formation of undesirable crystal forms.

The pharmaceutical industry utilizes sorbitan trioctadecanoate as an excipient in various formulations, particularly in the development of topical preparations and drug delivery systems. Its emulsifying properties facilitate the creation of stable pharmaceutical emulsions, while its biocompatibility profile supports its use in products intended for human application. The compound's low HLB value makes it particularly suitable for water-in-oil emulsions commonly employed in pharmaceutical ointments and creams. In combination with polysorbates, it enables the formulation of emulsifying systems with various HLB values, providing formulators with flexibility in product development.

Industry SectorApplicationFunctionReference
Food ProcessingChocolate ManufacturingFat Bloom Prevention
Food ProcessingCooking OilsTurbidity Reduction
PharmaceuticalsTopical FormulationsW/O Emulsifier
CosmeticsSkin Care ProductsEmulsifying Agent
TextilesProcessing AidsLubricant
IndustrialAerosol SpraysStabilizer

The cosmetic industry extensively employs sorbitan trioctadecanoate in the formulation of skin care products, where it functions as an emulsifying agent and texture modifier. Its ability to create stable emulsions while providing desirable sensory properties makes it valuable in creams, lotions, and other topical cosmetic products. The textile industry utilizes the compound as a lubricant and processing aid, while industrial applications include its use as a stabilizer in aerosol formulations and as a dispersant in paint manufacturing. These diverse applications demonstrate the compound's technical versatility and commercial importance across multiple industrial sectors.

Physical Description

Liquid; OtherSolid

XLogP3

24.3

UNII

6LUM696811

Other CAS

26658-19-5

Use Classification

Plastics -> Other functions -> Emulsifier
Plastics -> Polymer Type -> Polyolefin-I

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Sorbitan, trioctadecanoate: ACTIVE

Dates

Modify: 2023-08-15

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